Hexanal-d12

Overview

Description

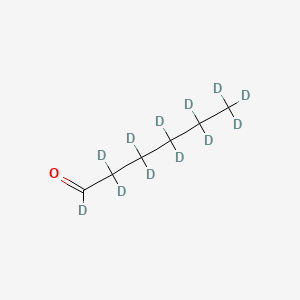

Hexanal-d12, also known as Caproaldehyde-d12, is a non-standard isotope with the molecular formula C6D12O . It has an average mass of 112.233 Da and a monoisotopic mass of 112.164139 Da . It is primarily used for scientific research and development .

Synthesis Analysis

Hexanal-d12 is produced through lipid oxidation reactions in foods rich in healthy unsaturated fatty acids . These reactions result in a wide range of oxidation products that can have adverse effects on food quality and safety . A novel normal-phase LC method that uses selective labeling of aldehydes and epoxides with 7-(diethylamino)coumarin-3-carbohydrazide (CHH) has been described .Molecular Structure Analysis

The molecular structure of Hexanal-d12 is represented by the linear formula CD3(CD2)4CDO . It is characterized by its unique six-carbon structure .Chemical Reactions Analysis

As an aldehyde, Hexanal-d12 is susceptible to many of the same reactions as other aldehydes. It can be subjected to oxidation reactions to produce carboxylic acids . It can also undergo a variety of nucleophilic addition reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

Hexanal-d12 is a colorless liquid at room temperature with a sharp, green, grassy odor . It has a molar mass of approximately 112.23 g/mol . It has a boiling point of approximately 131°C and a melting point of around -73°C, suggesting its relatively high volatility . The density of Hexanal-d12 is around 0.814 g/cm3 .Scientific Research Applications

Enhanced Shelf Life of Fruits and Vegetables

Hexanal has been demonstrated to significantly enhance the shelf life and quality of fruits and vegetables. Studies have shown its effectiveness in delaying ripening and maintaining the quality attributes of greenhouse-grown sweet bell pepper (Capsicum annum L.) and tomatoes (Solanum lycopersicum L.) during storage. Hexanal acts as an inhibitor of phospholipase D, a key enzyme involved in membrane deterioration during fruit ripening and senescence, thus prolonging freshness and reducing spoilage (Cheema et al., 2018); (Cheema et al., 2014).

Modulation of Gene Expression in Plants

Research has explored the impact of hexanal on gene expression in plants. For instance, microarray analysis revealed that hexanal treatment down-regulates ACC-synthase, a component of the ethylene signal transduction pathway in tomatoes. This finding indicates that hexanal not only inhibits phospholipase D but might also act as a weak ethylene inhibitor, thereby affecting the ripening process and improving the quality of fruits (Tiwari & Paliyath, 2011).

Antimicrobial Properties and Food Safety

Hexanal has shown potential in enhancing the hygienic safety of minimally processed foods. Studies have demonstrated its significant inhibitory effect against pathogenic microorganisms like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes. This suggests its utility in extending shelf life and improving the safety of fresh-sliced apples and other minimally processed foods (Lanciotti et al., 2003).

Safety And Hazards

Hexanal-d12 is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may be fatal if swallowed and enters airways . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Future Directions

Hexanal-d12 is primarily used for scientific research and development . It has potential applications in the flavoring and fragrance industry due to its distinct aroma reminiscent of freshly cut grass . It is also used as an intermediate in the production of a variety of chemicals, including hexanoic acid and other aldehydes . Future research may explore its potential applications in agriculture as a natural plant defense stimulant .

properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6,6-dodecadeuteriohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARKCYVAAOWBJS-PSDCQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747890 | |

| Record name | (~2~H_12_)Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanal-d12 | |

CAS RN |

1219803-74-3 | |

| Record name | (~2~H_12_)Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANAL-D12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)

![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)